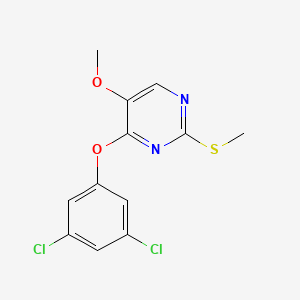
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dichlorophenoxy, methoxy, and methylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Substitution Reactions: The introduction of the 3,5-dichlorophenoxy group can be achieved through nucleophilic aromatic substitution reactions. The methoxy and methylsulfanyl groups can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dichlorophenoxy group can be reduced under specific conditions to yield a less chlorinated product.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated phenoxy derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may serve as a lead structure for the development of new herbicides or pesticides.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with hydrophobic pockets in proteins, while the methoxy and methylsulfanyl groups can form hydrogen bonds or other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chlorophenyl)-2-(3,5-dichlorophenoxy)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- Trifluoromethylpyridines
Uniqueness
4-(3,5-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. This combination can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of both methoxy and methylsulfanyl groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
IUPAC Name |
4-(3,5-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-9-4-7(13)3-8(14)5-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIVQEQISQYXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B2726567.png)
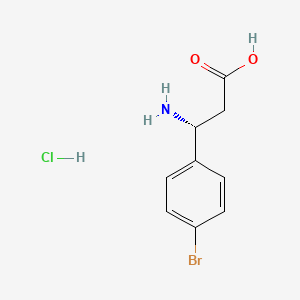
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2726570.png)
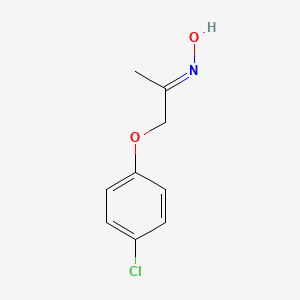
![4-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-5,6-dimethylpyrimidine](/img/structure/B2726575.png)
![2-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2726576.png)
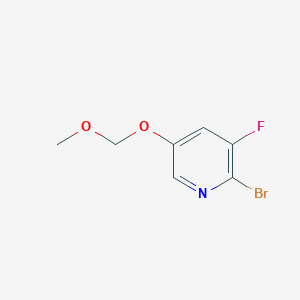
![N-(4-(difluoromethoxy)phenyl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazine-1-carbothioamide](/img/structure/B2726579.png)
![5-(3-methylthiophen-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2726582.png)
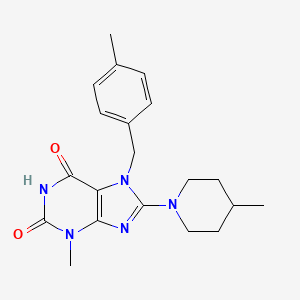
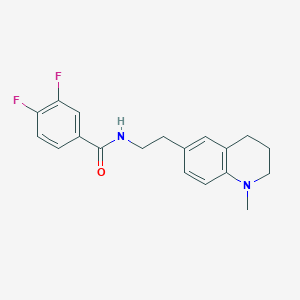
![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2726587.png)
